2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone
CAS No.: 376374-16-2
Cat. No.: VC4705368
Molecular Formula: C16H20ClNO
Molecular Weight: 277.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 376374-16-2 |
|---|---|
| Molecular Formula | C16H20ClNO |
| Molecular Weight | 277.79 |
| IUPAC Name | 2-chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C16H20ClNO/c1-10-6-13-12(3)8-16(4,5)18(15(19)9-17)14(13)7-11(10)2/h6-8H,9H2,1-5H3 |
| Standard InChI Key | DEKDKTUQBQBEGH-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CCl |
Introduction
2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone is a synthetic organic compound characterized by its unique structure and functional properties. It belongs to the class of chlorinated ketones, which are known for their reactivity and utility in various chemical syntheses. This compound may serve as an intermediate in the production of pharmaceuticals or agrochemicals, although specific applications are less documented compared to other related compounds.
Synthesis Methods
The synthesis of 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone typically involves the reaction between 2,2,4,6,7-pentamethylquinoline and chloroacetyl chloride. This reaction is generally carried out under controlled conditions using a base like triethylamine to neutralize hydrochloric acid produced during the process. After the reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Biological Activity and Potential Applications
The biological activity of 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone is primarily attributed to its ability to interact with various biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition or modification of enzyme activity. This makes the compound a potential candidate for drug discovery and development, particularly in designing pharmaceuticals targeting specific enzymes or receptors.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone | Contains a methoxy group | Different reactivity due to methoxy substitution |
| 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone | Hydroxy groups present | Different biological activity profile |
| (2R)-2-Chloro-1-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)-2-phenylethanone | Phenyl substitution | Variations in steric effects and reactivity |
The uniqueness of 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone lies in its specific substitution pattern on the quinoline ring, resulting in unique reactivity and interaction profiles compared to similar compounds.
Research Findings and Future Directions
While specific mechanisms for 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone are not extensively documented, general mechanisms for chlorinated ketones involve various chemical reactions that contribute to their reactivity profile in organic synthesis. Further research into the interaction of this compound with biological targets could provide insights into biochemical pathways and aid in the design of new therapeutic agents.
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